N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-12-8-13(2)10-16(9-12)19(27)23-20-24-25-21(29-20)28-11-18(26)22-17-7-5-6-14(3)15(17)4/h5-10H,11H2,1-4H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAAIJFEJXOSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring , an amide group , and a dimethylphenylamino moiety. Its molecular formula is , with a molecular weight of 378.51 g/mol. The structural complexity suggests various interactions with biological targets, which may lead to diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N4O2S2 |
| Molecular Weight | 378.51 g/mol |
| Purity | Typically 95% |
1. Anticancer Activity
Preliminary studies indicate that compounds with similar structures may exhibit anticancer properties by inhibiting deubiquitylating enzymes involved in tumor progression. The 1,3,4-thiadiazole derivatives have been linked to various cancer types due to their ability to modulate enzyme activity or receptor binding .
Case Study: Anticancer Efficacy
A study evaluating the cytotoxic effects of thiadiazole derivatives on breast cancer cell lines (MCF-7) demonstrated significant inhibition rates at varying concentrations. The use of the Trypan blue exclusion method confirmed substantial activity against these cancer cells .
2. Antimicrobial Properties
Thiadiazole derivatives are known for their broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. Research indicates that these compounds can effectively combat multidrug-resistant bacteria and fungi.
Antimicrobial Screening Results
In a comparative study assessing the minimum inhibitory concentration (MIC) against common pathogens:
- Staphylococcus aureus : Potent activity observed.
- Candida albicans : Significant antifungal properties noted .
3. Other Biological Activities
The biological importance of 1,3,4-thiadiazole derivatives extends to several other pharmacological properties:
- Anti-inflammatory : Reducing inflammation markers in various models.
- Antiviral : Potential activity against viral infections.
- Analgesic : Pain-relieving effects observed in animal models .
The mechanisms by which this compound exerts its biological effects involve:
- Modulation of specific enzyme activities.
- Interaction with cellular receptors leading to altered signaling pathways.
- Induction of apoptosis in cancer cells through various biochemical pathways .
Future Directions and Research Opportunities
Given the promising biological activities demonstrated by this compound and its derivatives, further investigation is warranted to:
- Explore its efficacy in clinical settings.
- Investigate potential side effects and safety profiles.
- Develop novel formulations that enhance bioavailability and therapeutic outcomes.
Comparison with Similar Compounds
Key Observations :
Structural Features
Substituents on the thiadiazole ring influence planarity, hydrogen bonding, and crystal packing:
Key Observations :
Key Observations :
Physicochemical Properties
Melting points and solubility vary with substituents:
Key Observations :
- The target compound’s dimethyl substituents may reduce water solubility compared to chlorophenyl analogs (), necessitating formulation adjustments for in vivo studies.
Q & A
Q. What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including nucleophilic substitutions and amide bond formations. Critical steps include:
- Thiadiazol-2-amine intermediate preparation via cyclization of thiosemicarbazides under acidic conditions (e.g., concentrated H₂SO₄) .
- Thioether linkage formation using mercaptoacetic acid derivatives, requiring base catalysts (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .
- Final coupling of substituents via carbodiimide-mediated amidation . Optimization factors: Temperature (60–100°C), solvent choice (DMF for solubility), and reaction time (12–24 hours) significantly impact yields. For example, prolonged heating in H₂SO₄ improved cyclization efficiency (97.4% yield) .
Q. Which analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR verifies substituent integration and electronic environments (e.g., aromatic protons at δ 7.2–7.9 ppm) .
- IR Spectroscopy : Confirms amide C=O (1650–1670 cm⁻¹) and thiadiazole C=N (1540–1560 cm⁻¹) bonds .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 384) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., planar thiadiazole rings with intramolecular H-bonds) .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally analogous thiadiazoles exhibit:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus and E. coli via membrane disruption .
- Anticancer Potential : IC₅₀ of 10–20 µM in MCF-7 cells through apoptosis induction .
- Antioxidant Effects : DPPH radical scavenging (EC₅₀ ~50 µM) due to electron-donating substituents .
Q. How are solubility and stability profiles assessed during early-stage research?
- Solubility : Tested in DMSO (primary solvent for assays) and aqueous buffers (PBS, pH 7.4) via UV-vis spectrophotometry .
- Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. What in vitro assays are used for initial bioactivity screening?
- MTT Assay : Cytotoxicity screening in cancer cell lines (e.g., HepG2, A549) .
- Agar Diffusion : Antimicrobial activity against Gram-positive/negative strains .
- Enzyme Inhibition : Kinase or protease targets assessed via fluorometric/colorimetric kits .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side products?
- Catalyst Screening : Pd/C or CuI for coupling reactions (improves regioselectivity) .
- Solvent Optimization : Switch to THF/water biphasic systems to reduce byproducts .
- Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and enhances purity .
- Example Data :
| Step | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Cyclization | H₂SO₄ | Toluene | 97.4 |
| Amidation | EDC/HOBt | DMF | 82.1 |
Q. How to resolve contradictions in biological activity data across studies?
- Orthogonal Assays : Validate antimicrobial claims with both broth microdilution and time-kill assays .
- Metabolic Stability Testing : Use liver microsomes to rule out false negatives from rapid degradation .
- Structural Confirmation : Ensure compound integrity via LC-MS post-assay to exclude decomposition .
Q. What computational methods elucidate the mechanism of action?
- Molecular Docking : Predict binding to EGFR (PDB: 1M17) or DHFR (PDB: 1DLS) using AutoDock Vina .
- QSAR Modeling : Correlate substituent electronegativity (e.g., -CF₃) with anticancer potency .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
Q. How are reaction intermediates characterized in real-time?
Q. What strategies validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Confirm target binding by thermal stabilization (e.g., 5°C shift for DHFR) .
- Silencing/Overexpression : CRISPR KO of suspected targets (e.g., Bcl-2) to assess activity loss .
- SPR/BLI : Measure binding kinetics (kₐ/kd) using purified proteins (e.g., KD < 1 µM for kinases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
